molecular formula C8H11NOS B12621838 1-Amino-1-(phenylsulfanyl)ethan-1-ol CAS No. 918139-33-0

1-Amino-1-(phenylsulfanyl)ethan-1-ol

Cat. No.: B12621838
CAS No.: 918139-33-0
M. Wt: 169.25 g/mol
InChI Key: JHCVOYKAZHNVMA-UHFFFAOYSA-N
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Description

1-Amino-1-(phenylsulfanyl)ethan-1-ol is an organic compound with the molecular formula C8H11NOS It is a derivative of ethan-1-ol, where the hydroxyl group is substituted with an amino group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(phenylsulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of phenylsulfanylacetaldehyde with ammonia in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method allows for the efficient reduction of phenylsulfanylacetaldehyde to the desired product. The process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(phenylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-1-(phenylsulfanyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(phenylsulfanyl)ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoethanol: A structural isomer with different properties.

    2-Aminoethanol (Ethanolamine): Another isomer with significant commercial importance.

    1-(Phenylsulfanyl)ethanol: Lacks the amino group, leading to different reactivity.

Uniqueness

1-Amino-1-(phenylsulfanyl)ethan-1-ol is unique due to the presence of both an amino group and a phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918139-33-0

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-amino-1-phenylsulfanylethanol

InChI

InChI=1S/C8H11NOS/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3

InChI Key

JHCVOYKAZHNVMA-UHFFFAOYSA-N

Canonical SMILES

CC(N)(O)SC1=CC=CC=C1

Origin of Product

United States

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